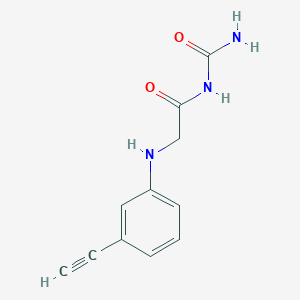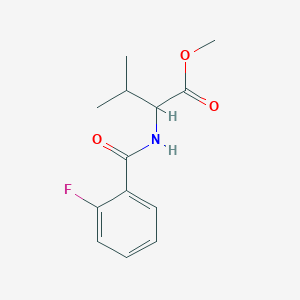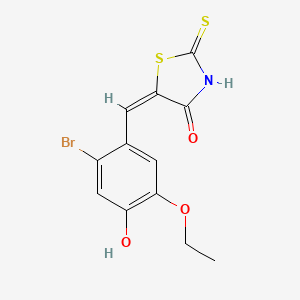
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide is an organic compound with the molecular formula C11H11N3O2 It is characterized by the presence of a carbamoyl group, an ethynyl group, and an aminoacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide typically involves the reaction of 3-ethynylaniline with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or carbamates.
科学研究应用
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide: Unique due to the presence of both carbamoyl and ethynyl groups.
n-Carbamoyl-2-((3-phenyl)amino)acetamide: Lacks the ethynyl group, resulting in different reactivity and properties.
n-Carbamoyl-2-((3-ethynylphenyl)amino)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness
The presence of the ethynyl group in this compound imparts unique reactivity and properties compared to other similar compounds. This makes it a valuable compound for specific applications where such reactivity is desired.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
N-carbamoyl-2-(3-ethynylanilino)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-4-3-5-9(6-8)13-7-10(15)14-11(12)16/h1,3-6,13H,7H2,(H3,12,14,15,16) |
InChI 键 |
FEUSWQXASCNKLH-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)NCC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)








![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)


